![molecular formula C9H7FN2O2 B11901270 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one](/img/structure/B11901270.png)
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one
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Overview
Description
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and a ketone group at the 8th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a precursor containing a fluorine-substituted aromatic ring and a methoxy group can undergo cyclization in the presence of a suitable catalyst to form the desired naphthyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthyridine derivatives, while reduction can produce alcohol-substituted naphthyridines.
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 5-fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one is its antimicrobial properties. Naphthyridine derivatives have been extensively studied for their antibacterial and antifungal activities. Research indicates that compounds within this class exhibit potent activity against various strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of naphthyridine, including this compound, showed comparable or superior antibacterial activity against Gram-positive and Gram-negative bacteria when tested alongside established antibiotics such as ciprofloxacin and ofloxacin. These findings suggest a potential role in treating infections caused by resistant bacterial strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Naphthyridine derivatives have shown promise in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Against MCF7 Cells
In vitro studies have revealed that certain naphthyridine derivatives exhibit significant cytotoxic effects against human breast cancer cell lines (MCF7). For instance, specific derivatives demonstrated IC50 values lower than that of standard chemotherapeutic agents like staurosporine, indicating their potential as effective anticancer drugs .
Neurological Applications
Research has indicated that naphthyridine derivatives may possess neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease and depression.
Potential Mechanisms
The mechanisms through which these compounds exert neuroprotective effects may involve the modulation of neurotransmitter systems and inhibition of neuroinflammation. Further studies are needed to elucidate these pathways and confirm their therapeutic potential in neurological contexts .
Other Biological Activities
Beyond antimicrobial and anticancer applications, this compound has been investigated for various other biological activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation through various biochemical pathways.
- Antioxidant : May help in combating oxidative stress by scavenging free radicals.
- Antimalarial : Some derivatives have shown efficacy against malaria parasites .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on related naphthyridine compounds have highlighted the importance of evaluating absorption, distribution, metabolism, and excretion (ADME) properties to predict human responses based on preclinical data.
Case Study: Human Pharmacokinetic Predictions
Research involving similar compounds has shown discrepancies between animal models and human pharmacokinetics. This emphasizes the need for tailored studies to ensure accurate predictions for clinical efficacy and safety .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,7-naphthyridin-8(7H)-one: Lacks the methoxy group at the 3rd position.
3-Methoxy-1,7-naphthyridin-8(7H)-one: Lacks the fluorine atom at the 5th position.
1,7-Naphthyridin-8(7H)-one: Lacks both the fluorine atom and methoxy group.
Uniqueness
The presence of both the fluorine atom and methoxy group in 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one makes it unique compared to similar compounds
Biological Activity
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one, with the chemical formula C9H7FN2O and CAS number 1190311-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a naphthyridine core, which is known for various biological activities. The presence of fluorine and methoxy groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies:
- In vitro Evaluation : A study evaluated the cytotoxic effects of several naphthyridine derivatives against human breast cancer cell lines (MCF7). Compounds demonstrated varying IC50 values, with some derivatives showing improved activity compared to standard chemotherapeutics like staurosporine .
- Mechanism of Action : Naphthyridines are thought to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For example, canthin-6-one, a related compound, was shown to activate programmed cell death pathways in leukemia cells .
Antimicrobial Activity
The antimicrobial properties of naphthyridine derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.
Antibacterial Efficacy:
- Testing Against Pathogens : Derivatives were tested against Gram-positive and Gram-negative bacteria. Some compounds exhibited potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 20 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, naphthyridine derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.
Mechanistic Insights:
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
5-fluoro-3-methoxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H7FN2O2/c1-14-5-2-6-7(10)4-12-9(13)8(6)11-3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
PVEFXRHGXYTRQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)NC=C2F)N=C1 |
Origin of Product |
United States |
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